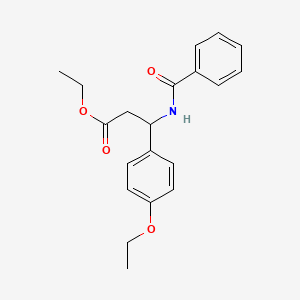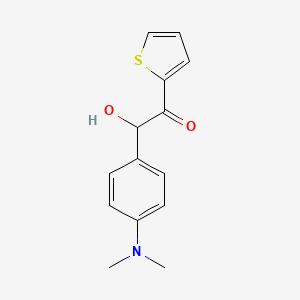![molecular formula C18H23N5O4 B11083380 3,3'-[(Phenylimino)dimethanediyl]bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11083380.png)
3,3'-[(Phenylimino)dimethanediyl]bis(5,5-dimethylimidazolidine-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including imidazolidinyl and imidazole rings, which contribute to its diverse reactivity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl and imidazole precursors, followed by their coupling through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted imidazolidinyl and imidazole compounds .
Scientific Research Applications
3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
- 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-(trifluoromethyl)benzonitrile
- N-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide
Uniqueness
What sets 3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its dual imidazolidinyl and imidazole rings provide a versatile platform for chemical modifications and biological interactions.
Properties
Molecular Formula |
C18H23N5O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[[N-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]anilino]methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H23N5O4/c1-17(2)13(24)22(15(26)19-17)10-21(12-8-6-5-7-9-12)11-23-14(25)18(3,4)20-16(23)27/h5-9H,10-11H2,1-4H3,(H,19,26)(H,20,27) |
InChI Key |
GHTZVLLHULELPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CN(CN2C(=O)C(NC2=O)(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B11083316.png)
![4-({4-[(E)-2-(4-methylphenyl)ethenyl]phenyl}sulfonyl)morpholine](/img/structure/B11083318.png)
![N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide](/img/structure/B11083330.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11083331.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11083332.png)
![ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11083334.png)
![2,5-bis(4-chlorophenyl)-7,7-dimethyl-4-(propan-2-yl)hexahydro-2H-2,5-epoxyfuro[3,4-b]pyran](/img/structure/B11083339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]aniline](/img/structure/B11083342.png)
![2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11083354.png)
![morpholin-4-yl(2-{[(Z)-morpholin-4-yl(phenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanethione](/img/structure/B11083355.png)

